molecular formula C16H20N3NaO3S B12681093 Sodium 4-((4-amino-2,5-xylyl)azo)-m-xylene-5-sulphonate CAS No. 6970-21-4

Sodium 4-((4-amino-2,5-xylyl)azo)-m-xylene-5-sulphonate

Cat. No.: B12681093
CAS No.: 6970-21-4
M. Wt: 357.4 g/mol
InChI Key: FKYGVRNAFGYIDE-UHFFFAOYSA-N
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Description

Benzyl benzoate , is an organic compound with the molecular formula C14H12O2 . It is a colorless liquid that is used in a variety of applications, including as a medication and in the manufacture of other chemicals. Benzyl benzoate is naturally found in essential oils of certain plants, such as cinnamon and ylang-ylang.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzoate can be synthesized through the esterification of benzoic acid with benzyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In industrial settings, benzyl benzoate is produced by the transesterification of methyl benzoate with benzyl alcohol. This method is preferred due to its higher efficiency and yield. The reaction is carried out in the presence of a catalyst, such as sodium methoxide, at elevated temperatures.

Types of Reactions:

    Oxidation: Benzyl benzoate can undergo oxidation reactions to form benzoic acid and benzaldehyde.

    Reduction: It can be reduced to benzyl alcohol and benzoic acid using reducing agents like lithium aluminum hydride.

    Substitution: Benzyl benzoate can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzoic acid and benzaldehyde.

    Reduction: Benzyl alcohol and benzoic acid.

    Substitution: Benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and a reagent in organic synthesis.

    Biology: Employed as a fixative in microscopy and histology.

    Medicine: Utilized as a topical treatment for scabies and lice infestations.

    Industry: Acts as a plasticizer in the production of polymers and as a fragrance ingredient in perfumes.

Mechanism of Action

In medicinal applications, benzyl benzoate works by exerting a toxic effect on the nervous system of parasites such as scabies mites and lice. It interferes with their metabolic processes, leading to their death. The exact molecular targets and pathways involved in this mechanism are not fully understood, but it is believed to disrupt the function of the parasite’s nervous system.

Comparison with Similar Compounds

    Benzyl alcohol (C7H8O): Shares the benzyl group but lacks the ester functionality.

    Benzoic acid (C7H6O2): Contains the benzoate moiety but lacks the benzyl group.

    Methyl benzoate (C8H8O2): Similar ester structure but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl benzoate is unique due to its dual functionality as both an ester and a benzyl compound. This allows it to participate in a variety of chemical reactions and makes it versatile in its applications across different fields.

Properties

CAS No.

6970-21-4

Molecular Formula

C16H20N3NaO3S

Molecular Weight

357.4 g/mol

IUPAC Name

sodium;2-[(4-amino-2,5-dimethylphenyl)diazenyl]-3,5-dimethylbenzenesulfonic acid;hydride

InChI

InChI=1S/C16H19N3O3S.Na.H/c1-9-5-12(4)16(15(6-9)23(20,21)22)19-18-14-8-10(2)13(17)7-11(14)3;;/h5-8H,17H2,1-4H3,(H,20,21,22);;/q;+1;-1

InChI Key

FKYGVRNAFGYIDE-UHFFFAOYSA-N

Canonical SMILES

[H-].CC1=CC(=C(C(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2C)N)C)C.[Na+]

Origin of Product

United States

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